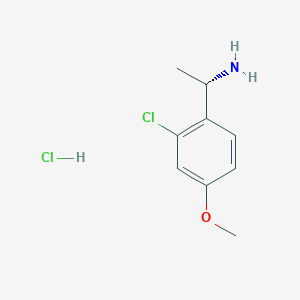
ethyl (dichlorophosphoryl)formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (dichlorophosphoryl)formate: is an organophosphorus compound characterized by the presence of both ethyl and dichlorophosphoryl groups attached to a formate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (dichlorophosphoryl)formate can be synthesized through the reaction of ethyl formate with phosphorus oxychloride under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to achieve a high yield of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves a continuous process where the reactants are fed into a reactor containing a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any by-products and unreacted starting materials. The use of advanced distillation techniques ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl (dichlorophosphoryl)formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The dichlorophosphoryl group can be substituted with other nucleophiles, leading to the formation of various organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl (dichlorophosphoryl)formate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphoryl groups into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of novel pharmaceuticals.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of ethyl (dichlorophosphoryl)formate involves its interaction with nucleophilic sites in target molecules. The dichlorophosphoryl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable organophosphorus compounds. This reactivity is exploited in various chemical reactions and applications.
Comparison with Similar Compounds
- Methyl (dichlorophosphoryl)formate
- Propyl (dichlorophosphoryl)formate
- Butyl (dichlorophosphoryl)formate
Comparison: this compound is unique due to its specific reactivity and the balance between its ethyl and dichlorophosphoryl groups. Compared to its methyl and propyl analogs, it offers a distinct combination of reactivity and stability, making it suitable for a wider range of applications in both research and industry.
Properties
CAS No. |
102831-46-9 |
|---|---|
Molecular Formula |
C3H5Cl2O3P |
Molecular Weight |
190.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



